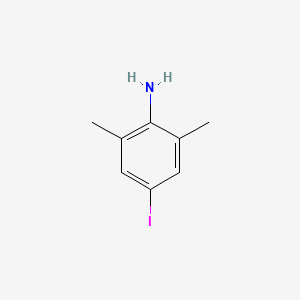

4-Iodo-2,6-dimethylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128900. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJSUOOEBCCLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299250 | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-53-8 | |

| Record name | 4-Iodo-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4102-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-iodo-2,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-2,6-dimethylaniline CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline, also known as 4-iodo-2,6-xylidine, is an important chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an aniline (B41778) core substituted with two methyl groups and an iodine atom, provides a versatile scaffold for the development of complex organic molecules.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to off-white crystals.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4102-53-8[1] |

| Molecular Formula | C₈H₁₀IN[1] |

| IUPAC Name | This compound |

| Synonyms | 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1] |

| InChI Key | BJJSUOOEBCCLNY-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 247.08 g/mol [2] |

| Appearance | White to off-white crystals/solid[1] |

| Melting Point | 52-53 °C |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| pKa | 3.51 ± 0.10 (Predicted)[1] |

| LogP | 3.26 |

| Solubility | Sparingly soluble in water[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are typically available from chemical suppliers upon request.[3] Based on its molecular structure, the following spectroscopic characteristics are predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-3, H-5): A singlet is predicted for the two equivalent aromatic protons.[2]

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.[2]

-

Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups is anticipated.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the iodine, amino, and methyl substituents.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and potentially the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[2]

Materials:

-

2,6-dimethylaniline

-

Iodine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,6-dimethylaniline (50 g) is prepared in 1,4-dioxane (400 ml) and pyridine (40 ml).[4]

-

The solution is cooled to 0°C, and iodine (157.3 g) is added slowly.[4]

-

The mixture is stirred at 0°C for 1 hour, after which the temperature is raised to room temperature and stirring is continued for another hour.[4]

-

A saturated solution of sodium thiosulfate is added to quench the excess iodine.[4]

-

The layers are separated, and the aqueous layer is extracted with methylene chloride.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[4]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.

Role in Rilpivirine Synthesis

This compound is a crucial building block for forming a part of the Rilpivirine molecule. A key step involves a Heck coupling reaction between this compound and acrylonitrile (B1666552) to produce (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a direct precursor to a larger fragment of Rilpivirine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound under a fume hood and to use appropriate personal protective equipment (PPE). The compound should be stored under an inert gas atmosphere at 2-8 °C.[1]

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antiviral drug Rilpivirine. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for medicinal chemists and process development scientists. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature.

References

4-Iodo-2,6-dimethylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-2,6-dimethylaniline, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document outlines its core physicochemical properties, detailed synthesis protocols, and its significant role in the production of antiviral medications.

Core Properties of this compound

This compound, also known as 2,6-dimethyl-4-iodoaniline, is a substituted aniline (B41778) that serves as a crucial building block in organic synthesis. Its molecular structure, incorporating an iodine atom, provides a reactive site for various cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₈H₁₀IN[1][2] |

| Molecular Weight | 247.08 g/mol [2] |

| Appearance | White to off-white crystals[1] |

| Melting Point | 52-53 °C[3] |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg[3] |

| Density | 1.7 ± 0.1 g/cm³[3][4] |

| CAS Number | 4102-53-8[1][2] |

Synthesis Protocol: Iodination of 2,6-Dimethylaniline (B139824)

The following protocol details a common and scalable method for the synthesis of this compound from 2,6-dimethylaniline.

Materials:

-

2,6-dimethylaniline

-

Iodine (I₂)

-

Pyridine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure: [1]

-

In a suitable reaction flask, dissolve 50 g of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 157.3 g of iodine to the cooled solution.

-

Maintain the reaction mixture at 0 °C and stir for 1 hour.

-

Allow the temperature to rise to room temperature and continue stirring for an additional hour.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: Rilpivirine Intermediate

This compound is a pivotal intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[2] The synthesis involves a Heck reaction between this compound and acrylonitrile (B1666552) to form a key precursor.

The general workflow for the synthesis of Rilpivirine highlighting the role of this compound is depicted below.

Caption: Synthetic pathway of Rilpivirine from 2,6-dimethylaniline.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key chemical intermediate, recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574).[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and workflow diagrams to support laboratory and research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀IN | [3][4][5][6] |

| Molecular Weight | 247.08 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 52-53 °C | [1][4] |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg120 °C at 0.998 Torr | [3][4] |

| Density | 1.7 ± 0.1 g/cm³ | [1][3][4] |

| Solubility | Sparingly soluble in water | |

| pKa (Predicted) | 3.51 ± 0.10 | |

| Flash Point | 129.6 ± 24.0 °C | [3][4] |

| Refractive Index | 1.645 | [3] |

| XLogP3 | 2.6 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[9][10][11]

Materials:

-

2,6-dimethylaniline

-

Iodine

-

1,4-Dioxane (B91453) (solvent)

-

Pyridine (B92270) (base)

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dimethylaniline in 1,4-dioxane and pyridine in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add iodine to the cooled solution with continuous stirring.

-

Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Perform a liquid-liquid extraction using methylene chloride.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[9][10][11]

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small, dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1°C).[7][13]

Determination of Boiling Point

For compounds that are stable at their boiling point, this property is a useful physical constant.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of this compound into the fusion tube.

-

Invert a capillary tube (sealed end up) into the fusion tube.

-

Attach the fusion tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently and uniformly.

-

Observe the capillary tube. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

-

Record the temperature at which this continuous stream of bubbles is observed. This is the boiling point of the substance.[1][3]

Determination of Density (for a solid)

The density of a solid organic compound can be determined using the displacement method.[14][15]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., water, given its sparing solubility)

Procedure:

-

Weigh a known mass of this compound using an analytical balance.

-

Add a known volume of the insoluble liquid to a graduated cylinder and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged.

-

Record the final volume of the liquid. The difference between the final and initial volumes represents the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide insights into the polarity of the compound.[8][16][17]

Apparatus:

-

Small test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Place a small, consistent amount (e.g., 20-30 mg) of this compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to a test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the observations for each solvent. Solubility in aqueous acid (HCl) or base (NaOH) can indicate the presence of basic or acidic functional groups, respectively.[8][16][17]

Visualizing Workflows and Pathways

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2,6-dimethylaniline.

Caption: Workflow for the synthesis of this compound.

Role in Rilpivirine Synthesis

This compound is a critical building block in the synthesis of the antiviral drug Rilpivirine. The diagram below shows its position in a key synthetic step.

Caption: Role of this compound in Rilpivirine synthesis.[4][18]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. US20140228385A1 - Process for rilpivirine - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. athabascau.ca [athabascau.ca]

- 13. byjus.com [byjus.com]

- 14. mt.com [mt.com]

- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 16. scribd.com [scribd.com]

- 17. chem.ws [chem.ws]

- 18. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry as a critical intermediate for synthesizing various therapeutic agents, including the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574).[1][2][3] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical properties of this compound and offers a predictive analysis of its solubility based on its molecular structure. Furthermore, this document outlines detailed experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀IN | [4] |

| Molecular Weight | 247.08 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 52-53 °C | [5] |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 3.51 ± 0.10 | [4] |

Predicted Solubility Profile

The molecule possesses a nonpolar aromatic ring substituted with two methyl groups and a large, polarizable iodine atom, which contribute to its lipophilicity. The primary amine group introduces polarity and the capacity for hydrogen bonding. However, the steric hindrance from the two ortho-methyl groups may impede solvation of the amine group. The lone pair of electrons on the nitrogen atom is also delocalized into the aromatic ring, reducing its basicity and hydrogen bonding capability.[6]

Based on these structural features, a predicted solubility profile in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino group can form hydrogen bonds, but the large hydrophobic backbone limits solubility. Solubility is expected to be low in water but increase in alcohols.[4][7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nature of these solvents can interact with the dipole moment of the molecule, and the absence of strong hydrogen bonding networks in the solvent allows for effective solvation. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble to Very Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents.[8] |

| Halogenated | Dichloromethane, Chloroform | Soluble to Very Soluble | The polar C-Cl bonds in the solvents can induce dipole interactions with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | These solvents are weakly polar and can solvate the molecule, but to a lesser extent than more polar aprotic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the amine group and the overall molecular dipole will likely result in poor solubility in nonpolar aliphatic solvents.[8] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid organic compounds.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of saturated solution.[9][10]

4.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Oven

4.1.2 Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/100 mL or mol/L.

UV-Vis Spectroscopic Method

This method is suitable for compounds that exhibit UV absorbance and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.[11][12][13]

4.2.1 Materials and Equipment

-

This compound

-

Selected solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

4.2.2 Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the gravimetric method (Section 4.1.2).

-

-

Analysis:

-

Withdraw a sample of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution to determine the solubility.

-

Visualization of a Key Synthetic Workflow

This compound is a pivotal intermediate in the synthesis of the antiretroviral drug Rilpivirine. The following diagram illustrates a critical step in this synthesis, the Heck coupling reaction of this compound with acrylonitrile (B1666552) to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1]

Caption: Heck coupling of this compound.

Conclusion

While quantitative solubility data for this compound is currently sparse in public literature, its molecular structure suggests good solubility in a range of common polar aprotic, aromatic, and halogenated organic solvents, with limited solubility in water and nonpolar aliphatic solvents. For drug development and process chemistry applications, it is imperative that the solubility is determined experimentally. The gravimetric and UV-Vis spectroscopic methods detailed in this guide provide robust and reliable means to quantify the solubility of this compound in various solvent systems. This information is critical for optimizing reaction conditions, developing efficient purification strategies, and enabling formulation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20140228385A1 - Process for rilpivirine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. quora.com [quora.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. eu-opensci.org [eu-opensci.org]

- 12. eu-opensci.org [eu-opensci.org]

- 13. longdom.org [longdom.org]

Physicochemical Data of 4-Iodo-2,6-dimethylaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,6-dimethylaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and drug design. This guide focuses on this compound, a key building block in pharmaceutical manufacturing, particularly in the synthesis of antiviral medications.[1][2]

A summary of the key quantitative data for this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 52-53°C | [1][3][4] |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg | [3][4] |

| Molecular Formula | C₈H₁₀IN | [3] |

| Molecular Weight | 247.08 g/mol | [4][5] |

| Density | 1.7 ± 0.1 g/cm³ | [1][3] |

| Appearance | Light brown to reddish brown solid | [4] |

| Purity | ≥98.0% | [1] |

| CAS Number | 4102-53-8 | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the iodination of 2,6-dimethylaniline (B139824).[6] The following protocol is a representative example:

Materials:

-

2,6-dimethylaniline

-

Iodine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dimethylaniline (50 gm) in 1,4-dioxane (400 ml) and pyridine (40 ml).

-

Cool the solution to 0°C.

-

Slowly add iodine (157.3 gm) to the solution at 0°C.

-

Stir the solution for 1 hour at 0°C.

-

Allow the temperature to rise to room temperature and stir for an additional hour.

-

Add a saturated solution of sodium thiosulfate to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to obtain 4-iodo-2,6-dimethyl benzenamine.[5]

Melting Point Determination

The melting point of a compound is a critical physical property for its identification and purity assessment. A standard method for determining the melting point is the capillary method.

Materials:

-

Dry, pulverized sample of this compound

-

Capillary tube (one end sealed)

-

Melting point apparatus

Procedure:

-

Load the sample into the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a medium rate until the temperature is about 10-15°C below the expected melting point (52-53°C).

-

Decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

For a pure substance, the melting range should be narrow (1-2°C).

Application in Drug Synthesis

This compound is a vital intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, which is used in the treatment of HIV-1.[1][8] The following diagram illustrates the logical workflow of its role in the synthesis of a key intermediate for Rilpivirine.

Caption: Synthesis of a Rilpivirine intermediate from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8 | Chemsrc [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of this compound, including experimental protocols and data interpretation.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is outlined below. This protocol is designed to yield high-quality spectra for structural analysis.

Sample Preparation

-

Solvent Selection: A deuterated solvent that completely dissolves the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Concentration: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.

-

Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-240 ppm covers the typical range for carbon chemical shifts.

-

The following diagram illustrates a generalized workflow for acquiring NMR spectra:

Spectroscopic Data of this compound

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimentally acquired and verified ¹H and ¹³C NMR data specifically for this compound. The following tables present predicted NMR data based on computational models. Predicted data is a valuable tool for estimation but may differ from experimental values. For definitive structural confirmation, experimental verification is essential.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | s | 2H | Ar-H |

| ~3.8 - 4.2 | br s | 2H | NH₂ |

| ~2.2 - 2.4 | s | 6H | Ar-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 148 | C -NH₂ |

| ~138 - 141 | C -H |

| ~125 - 128 | C -CH₃ |

| ~80 - 85 | C -I |

| ~17 - 20 | Ar-C H₃ |

Structural Assignment and Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The following diagram illustrates the chemical structure and the different types of protons and carbons.

Due to the symmetry of the molecule, the two aromatic protons (H³ and H⁵) are chemically equivalent and are expected to appear as a single singlet. Similarly, the two methyl groups are equivalent, giving rise to another singlet with an integration of 6H. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, five distinct signals are expected for the aromatic carbons due to symmetry (C¹, C⁴, C²/C⁶, and C³/C⁵) and one signal for the two equivalent methyl carbons. The carbon attached to the iodine atom (C⁴) is expected to be significantly shielded and appear at a lower chemical shift.

Conclusion

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Iodo-2,6-dimethylaniline

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Iodo-2,6-dimethylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document details the precise molecular geometry, crystallographic parameters, and the experimental procedures used for its determination. The information presented is critical for understanding the compound's reactivity, stability, and potential interactions in a biological context.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound.

| Parameter | Value |

| CCDC Number | 657800 |

| Empirical Formula | C₈H₁₀IN |

| Formula Weight | 247.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4187 (10) |

| b (Å) | 10.1234 (12) |

| c (Å) | 11.2911 (14) |

| α (°) | 90 |

| β (°) | 109.998 (2) |

| γ (°) | 90 |

| Volume (ų) | 904.3 (2) |

| Z | 4 |

| Density (calculated) | 1.815 Mg/m³ |

| Absorption Coefficient (μ) | 3.32 mm⁻¹ |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.6 to 27.5 |

| Reflections collected | 4134 |

| Independent reflections | 1858 [R(int) = 0.033] |

| Final R indices [I>2σ(I)] | R1 = 0.030, wR2 = 0.071 |

| R indices (all data) | R1 = 0.042, wR2 = 0.076 |

Selected Bond Lengths and Angles

The molecular structure reveals key intramolecular distances and angles that define the compound's conformation.

| Bond | Length (Å) |

| I1 - C4 | 2.103 (3) |

| N1 - C1 | 1.401 (4) |

| C1 - C2 | 1.402 (4) |

| C1 - C6 | 1.403 (4) |

| C2 - C3 | 1.385 (5) |

| C2 - C7 | 1.508 (5) |

| C3 - C4 | 1.381 (5) |

| C4 - C5 | 1.382 (5) |

| C5 - C6 | 1.386 (5) |

| C6 - C8 | 1.506 (5) |

| Angle | Value (°) |

| C3 - C4 - C5 | 121.5 (3) |

| C3 - C4 - I1 | 119.3 (2) |

| C5 - C4 - I1 | 119.2 (2) |

| C2 - C1 - C6 | 119.0 (3) |

| C2 - C1 - N1 | 120.5 (3) |

| C6 - C1 - N1 | 120.5 (3) |

| C1 - C2 - C3 | 120.5 (3) |

| C1 - C2 - C7 | 120.1 (3) |

| C3 - C2 - C7 | 119.4 (3) |

| C1 - C6 - C5 | 120.4 (3) |

| C1 - C6 - C8 | 120.1 (3) |

| C5 - C6 - C8 | 119.5 (3) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 2,6-dimethylaniline.[1]

Materials:

-

2,6-dimethylaniline

-

Iodine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

2,6-dimethylaniline (50 g) is dissolved in a mixture of 1,4-dioxane (400 ml) and pyridine (40 ml).[1]

-

The solution is cooled to 0°C in an ice bath.

-

Iodine (157.3 g) is added slowly to the cooled solution.[1]

-

The reaction mixture is stirred at 0°C for 1 hour.[1]

-

The temperature is then allowed to rise to room temperature, and stirring is continued for another hour.[1]

-

A saturated solution of sodium thiosulfate is added to quench the excess iodine.[1]

-

The layers are separated, and the aqueous layer is extracted with methylene chloride.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent like n-hexane to obtain crystals suitable for X-ray diffraction.

X-ray Crystallography

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Collection and Processing:

-

A single crystal of suitable size and quality was mounted on a goniometer head.

-

Data was collected at a controlled temperature, typically 293(2) K.

-

A series of frames were collected with oscillations in φ and ω.

-

The collected data was processed using standard software for integration, scaling, and absorption correction.

Structure Solution and Refinement:

-

The structure was solved by direct methods.

-

The model was refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.

Caption: Role of this compound in drug synthesis.

References

synthesis of 4-Iodo-2,6-dimethylaniline from 2,6-dimethylaniline.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-Iodo-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceutical compounds, including the antiviral medication Rilpivirine.[1][2] The document outlines two effective synthetic methods, presenting detailed experimental protocols and a comparative summary of reaction parameters.

Introduction

This compound, also known as 4-iodo-2,6-xylidine, is a crucial building block in organic synthesis.[3] Its structure, featuring an aniline (B41778) core with methyl and iodo substituents, allows for versatile chemical modifications, making it a valuable precursor in the development of complex molecules and active pharmaceutical ingredients.[3][4] This guide focuses on the direct iodination of 2,6-dimethylaniline (B139824), a common and efficient route to obtain the desired product.

Reaction and Mechanism

The synthesis involves the electrophilic aromatic substitution of 2,6-dimethylaniline with an iodinating agent. The amino group of the aniline is a strong activating group, directing the incoming electrophile (iodine) to the para position due to steric hindrance from the two methyl groups at the ortho positions.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below. Both methods have demonstrated high yields and purity.

Method 1: Iodination in Dioxane and Pyridine (B92270)

This method employs molecular iodine in a mixture of 1,4-dioxane (B91453) and pyridine. Pyridine acts as a base to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product.

Method 2: Scalable Biphasic Iodination

A more scalable and simpler procedure utilizes a biphasic system of diethyl ether and a saturated aqueous solution of sodium bicarbonate.[5][6] This method avoids the use of pyridine and offers nearly quantitative yields with a straightforward work-up.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods.

| Parameter | Method 1: Dioxane/Pyridine | Method 2: Biphasic System |

| Starting Material | 2,6-dimethylaniline | 2,6-dimethylaniline |

| Iodinating Agent | Iodine (I₂) | Iodine (I₂) |

| Solvent(s) | 1,4-Dioxane, Pyridine | Diethyl ether, Saturated NaHCO₃ (aq) |

| Reactant Ratio (Aniline:Iodine) | 1 : 1.5 (molar) | 1 : 1.1 (molar) |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 2 hours | 2 hours |

| Reported Yield | 90% | 81-96% |

| Product Melting Point | 52-53°C | Not explicitly stated, but crystallizes |

Experimental Protocols

Detailed Protocol for Method 1: Iodination in Dioxane and Pyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-dimethylaniline in 400 mL of 1,4-dioxane and 40 mL of pyridine.

-

Addition of Iodine: Cool the solution to 0°C in an ice bath. Slowly add 157.3 g of iodine to the stirred solution.

-

Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional hour.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate (B1220275) to the reaction mixture to quench the excess iodine.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with methylene (B1212753) chloride.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under vacuum to yield the product.[7]

Detailed Protocol for Method 2: Scalable Biphasic Iodination

-

Reaction Setup: In a 2 L two-necked flask equipped with a mechanical stirrer, dissolve 119 g (0.466 mol) of iodine in 400 mL of diethyl ether.[5] To this, add 1 L of a saturated aqueous sodium bicarbonate solution.[5]

-

Addition of Aniline: In a dropping funnel, place 52.4 mL (51.4 g, 424 mmol) of 2,6-dimethylaniline.[5] Add the aniline dropwise to the vigorously stirred biphasic mixture over approximately 5 minutes. Gas evolution will be observed.

-

Reaction: Stir the mixture vigorously for 2 hours.

-

Quenching: Destroy any excess iodine by adding a saturated aqueous solution of sodium thiosulfate with stirring until the aqueous phase becomes colorless.[5]

-

Work-up: Transfer the mixture to a 2 L separation funnel. Separate the layers and extract the aqueous phase with 200 mL of diethyl ether.

-

Drying and Isolation: Combine the organic phases, wash with 300 mL of water, and dry over anhydrous sodium sulfate.[5] Evaporate the solvent using a rotary evaporator. The resulting oil will crystallize upon standing.[5]

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the synthesis.

Caption: Logical flow of the synthesis process.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [octanexlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 3-Iodo-2,6-dimethylaniline hydrochloride | 135630-62-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key intermediate in the synthesis of various organic molecules, most notably the non-nucleoside reverse transcriptase inhibitor Rilpivirine.[1] The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nucleophilic amino group, the bulky ortho-methyl groups, and the electron-withdrawing, yet synthetically versatile, para-iodo group. This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and participation in key organic transformations. The content is supported by quantitative data, detailed experimental protocols for analogous systems, and graphical representations of reaction pathways.

Basicity and Nucleophilicity of the Amino Group

The reactivity of the amino group in this compound is significantly influenced by both electronic and steric effects. The two ortho-methyl groups impose considerable steric hindrance, a phenomenon known as the "ortho effect," which plays a crucial role in modulating the basicity and nucleophilicity of the amine.

Steric Hindrance: The methyl groups flanking the amino group sterically hinder the approach of electrophiles and protons. This steric shield reduces the availability of the nitrogen's lone pair for bonding, thereby decreasing its basicity compared to aniline (B41778). Upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, leading to a tetrahedral geometry. This change increases steric clashes between the hydrogen atoms of the newly formed ammonium (B1175870) group and the ortho-methyl groups, destabilizing the conjugate acid.

Electronic Effects: The methyl groups are weakly electron-donating through induction, which would typically increase the electron density on the nitrogen and enhance basicity. Conversely, the iodine atom at the para position is electron-withdrawing through its inductive effect, which tends to decrease the basicity of the amino group.

The net effect of these opposing factors determines the overall basicity of the molecule.

Quantitative Data on Basicity

| Compound | pKa of Conjugate Acid | Reference |

| This compound | 3.51 ± 0.10 (Predicted) | [2] |

| 2,6-Dimethylaniline (B139824) | 3.89 | [2][3] |

| 4-Iodoaniline | 3.81 | [4] |

| Aniline | 4.63 | [2] |

The predicted pKa of this compound is lower than that of both 2,6-dimethylaniline and 4-iodoaniline, suggesting that the combined steric hindrance from the methyl groups and the inductive electron-withdrawing effect of the iodine atom lead to a less basic amine compared to its parent compounds.

Key Reactions of the Amino Group

Despite the steric hindrance, the amino group of this compound participates in several important organic reactions, which are fundamental to its utility as a synthetic intermediate.

Acylation

The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, forms N-aryl amides. This reaction is a cornerstone in the synthesis of many pharmaceuticals, including the local anesthetic lidocaine (B1675312) from the analogous 2,6-dimethylaniline. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Experimental Protocol: Acylation of 2,6-Dimethylaniline (A Model for this compound)

-

Materials: 2,6-dimethylaniline, α-chloroacetyl chloride, glacial acetic acid, aqueous sodium acetate (B1210297) solution.[5][6]

-

Procedure:

-

Dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid in an Erlenmeyer flask.

-

Add α-chloroacetyl chloride (1.0 equivalent) to the solution.

-

Slowly add a solution of sodium acetate (to neutralize the HCl byproduct) to the reaction mixture.

-

The product, N-(2,6-dimethylphenyl)-2-chloroacetamide, precipitates out of the solution and can be collected by vacuum filtration.

-

The yield for this type of reaction is generally high, though it can be affected by the purity of the starting materials and the reaction conditions.

N-Alkylation

The amino group can undergo alkylation with alkyl halides or other alkylating agents. Due to the steric hindrance, direct alkylation can be challenging. Reductive amination provides an alternative and efficient method for N-alkylation.

Experimental Protocol: Reductive Amination of 2,6-Diethylaniline (B152787) (A Model for this compound)

-

Materials: 2,6-diethylaniline, an aldehyde (e.g., acetaldehyde), 10% Palladium on carbon (Pd/C), ammonium formate (B1220265), 2-propanol, deionized water, dichloromethane, brine solution, anhydrous sodium sulfate.[7]

-

Procedure:

-

To a flask, add 2-propanol followed by 10% Pd/C.

-

In a separate beaker, dissolve ammonium formate in water and transfer this solution to the reaction flask.

-

Stir the mixture for 5 minutes to activate the catalyst.

-

Add 2,6-diethylaniline and the aldehyde to the reaction mixture.

-

Stir the mixture at room temperature.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

The product is then isolated through extraction and purified by column chromatography.

-

Diazotization

Diazotization of primary aromatic amines with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) yields diazonium salts. These salts are versatile intermediates that can be converted to a wide range of functional groups. The diazotization of sterically hindered anilines can be slower and may require modified conditions.

General Experimental Protocol: Diazotization of an Aromatic Amine

-

Materials: Aromatic amine, sodium nitrite, hydrochloric acid, water, ice.[8]

-

Procedure:

-

Dissolve the aromatic amine in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature below 5 °C.

-

The resulting solution contains the diazonium salt, which can be used immediately in subsequent reactions.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key reactions and experimental procedures.

Caption: Generalized mechanism of N-acylation.

Caption: Experimental workflow for acylation.

Caption: Influence of ortho-methyl groups.

Conclusion

The chemical reactivity of the amino group in this compound is a nuanced interplay of steric and electronic factors. The pronounced steric hindrance from the ortho-methyl groups is the dominant factor, leading to a decrease in both basicity and nucleophilicity compared to less substituted anilines. Despite this, the amino group remains sufficiently reactive to participate in essential transformations such as acylation, alkylation, and diazotization, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of these reactivity principles is crucial for the efficient design and optimization of synthetic routes involving this important intermediate.

References

- 1. US4183868A - Process for the preparation of 2,6-dialkyl-N-alkylanilines - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. chembk.com [chembk.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. benchchem.com [benchchem.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

Spectroscopic Profile of 4-Iodo-2,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-2,6-dimethylaniline (CAS No: 4102-53-8), a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for the characterization and quality control of this compound in a research and development setting.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1]

-

Molecular Formula: C₈H₁₀IN[2]

-

Molecular Weight: 247.08 g/mol [2]

-

Appearance: Gray to yellow to brown to black solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds and the known effects of substituents on spectroscopic behavior.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.1 - 7.3 | Singlet | 2H | Aromatic H (H-3, H-5) |

| ~ 3.6 (broad) | Singlet | 2H | Amine H (-NH₂) |

| ~ 2.2 | Singlet | 6H | Methyl H (-CH₃) at C-2, C-6 |

Note: The chemical shifts are estimations. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-1 (C-NH₂) |

| ~ 122 | C-2, C-6 (C-CH₃) |

| ~ 138 | C-3, C-5 (C-H) |

| ~ 83 | C-4 (C-I) |

| ~ 18 | -CH₃ |

Note: The chemical shifts are estimations based on substituent effects on the benzene (B151609) ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Predicted FT-IR Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~ 1620 | Strong | N-H bend (scissoring) |

| ~ 1580, ~1470 | Medium | Aromatic C=C stretch |

| ~ 850 | Strong | C-H out-of-plane bend (para-substitution) |

| 500 - 600 | Medium | C-I stretch |

Mass Spectrometry

Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Assignment |

| 247 | [M]⁺ (Molecular ion) |

| 232 | [M - CH₃]⁺ |

| 120 | [M - I]⁺ |

| 105 | [M - I - CH₃]⁺ |

Note: The fragmentation pattern is a prediction and may vary based on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

3.1.3. ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC autosampler vial.

3.3.2. Data Acquisition

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

-

The separated components eluting from the column are introduced into the mass spectrometer.

-

Acquire mass spectra using electron ionization (EI) over a suitable mass range (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and characterization of 4-Iodo-2,6-dimethylaniline (CAS No: 4102-53-8). This compound is a crucial building block in organic synthesis, notably as a key intermediate in the manufacture of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2]

Core Chemical and Physical Properties

This compound, also known as 4-iodo-2,6-xylidine, is a solid, white to off-white crystalline compound.[3] Its structure consists of a benzene (B151609) ring substituted with an iodine atom, two methyl groups, and an amino group.[3] This arrangement of functional groups imparts specific reactivity and properties that are valuable in synthetic chemistry. The compound is sparingly soluble in water.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀IN | [2][3] |

| Molecular Weight | 247.08 g/mol | [4][5] |

| CAS Number | 4102-53-8 | [2][3] |

| Appearance | White to off-white crystals | [1][3] |

| Melting Point | 52-53 °C | [1][6] |

| Boiling Point | 120 °C at 0.998 Torr; 290.6 °C at 760 mmHg | [2][6] |

| Density | 1.7 ± 0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 3.51 ± 0.10 | [3] |

| LogP | 2.6 - 3.26 | [2][6] |

| Flash Point | 129.6 ± 24.0 °C | [2][6] |

| Refractive Index | 1.645 | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[5]

Materials:

-

2,6-dimethylaniline

-

Iodine

-

Pyridine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add 157.3 g of iodine to the cooled solution.[4]

-

Stir the reaction mixture at 0 °C for 1 hour.[4]

-

Allow the mixture to warm to room temperature and continue stirring for an additional hour.[4]

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.[4]

-

Perform a liquid-liquid extraction. Separate the organic layer, and extract the aqueous layer with methylene chloride.[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under vacuum to yield the crude product, this compound.[4] The crude material is often pure according to NMR analysis.[3]

Caption: Synthesis and workup workflow for this compound.

Spectroscopic Characterization

Objective: To determine the proton environment in the molecular structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the solid this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The chemical shifts are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.[7]

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Salt plates (e.g., KBr or NaCl)

-

FT-IR spectrometer

Procedure:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4]

-

Place a drop of this solution onto a clean, dry salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[4]

-

Acquire the IR spectrum. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an Electron Impact (EI) ion source

Procedure:

-

Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer.[8]

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9]

-

This causes the molecules to ionize, forming a molecular ion and various fragment ions.[8]

-

The ions are then accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.[8]

-

The resulting mass spectrum shows the relative abundance of ions at different m/z values, with the highest mass ion typically corresponding to the molecular ion.[8]

Safety and Handling

This compound may cause skin and eye irritation and is harmful if swallowed or inhaled.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[10] Store the compound under an inert gas (nitrogen or argon) at 2–8 °C.[3][6]

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4102-53-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structure of 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 4-Iodo-2,6-dimethylaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1]

Chemical Structure and Properties

This compound, also known as 4-iodo-2,6-xylidine, possesses a substituted aniline (B41778) core structure.[2] The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) at position 1, two methyl groups (-CH3) at positions 2 and 6, and an iodine atom (-I) at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H10IN | [2] |

| Molecular Weight | 247.08 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 52-53 °C | [4] |

| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Solubility | Sparingly soluble in water. | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. | [2] |

Spectroscopic Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the aromatic protons, a singlet for the amino protons, and a singlet for the six equivalent protons of the two methyl groups.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the iodine showing a characteristic shift, and a signal for the methyl carbons.

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a C-I stretching vibration.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine and methyl groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824). Below are two detailed experimental protocols.

Experimental Protocol 1: Iodination using Iodine in Dioxane and Pyridine (B92270)

This method provides a high yield of the desired product.

Materials:

-

2,6-dimethylaniline

-

Iodine

-

Pyridine

-

Saturated sodium thiosulfate (B1220275) solution

-

Methylene (B1212753) chloride

-